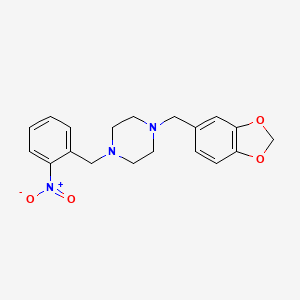![molecular formula C18H17N5O2 B5969044 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-[1-(4-pyrimidinyl)ethyl]benzamide](/img/structure/B5969044.png)
4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-[1-(4-pyrimidinyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-[1-(4-pyrimidinyl)ethyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a type of benzamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-[1-(4-pyrimidinyl)ethyl]benzamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in cancer, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to inhibit the activity of various enzymes, including histone deacetylases, protein kinases, and cyclooxygenases. It has also been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. In addition, this compound has been shown to reduce oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-[1-(4-pyrimidinyl)ethyl]benzamide in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit the activity of various enzymes and signaling pathways, and its ability to reduce oxidative stress and inflammation. However, the limitations of using this compound in lab experiments include its toxicity and potential side effects, as well as the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-[1-(4-pyrimidinyl)ethyl]benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its structure to improve its therapeutic efficacy and reduce its toxicity. Additionally, more studies are needed to evaluate its safety and efficacy in vivo and in clinical trials. Finally, this compound can also be used as a lead compound for the development of novel therapeutic agents.
Synthesemethoden
The synthesis of 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-[1-(4-pyrimidinyl)ethyl]benzamide has been reported using different methods. One of the methods involves the reaction of 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid with 1-(4-pyrimidinyl)ethylamine in the presence of a coupling agent, followed by the reaction with benzoyl chloride to obtain the final product. Another method involves the reaction of 4-(4-aminophenyl)butyric acid with 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid in the presence of a coupling agent, followed by the reaction with benzoyl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-[1-(4-pyrimidinyl)ethyl]benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorders, it has been shown to improve cognitive function and reduce oxidative stress.
Eigenschaften
IUPAC Name |
4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-(1-pyrimidin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-11(15-8-9-19-10-20-15)21-17(24)13-4-2-12(3-5-13)16-22-18(25-23-16)14-6-7-14/h2-5,8-11,14H,6-7H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUGNWVBWNTMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1)NC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5968983.png)
![2-[(4-nitrobenzyl)thio]-9H-purin-6-ol](/img/structure/B5968995.png)
![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5969003.png)
![4-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline](/img/structure/B5969004.png)
![5-(2-methoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5969017.png)
![3-{2-[3-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5969022.png)
![1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium chloride](/img/structure/B5969023.png)
![4-methyl-2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)pentanamide](/img/structure/B5969028.png)
![ethyl 4-[1'-(2-furylmethyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate](/img/structure/B5969033.png)

![2-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B5969051.png)
![N-methyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(tetrahydro-3-furanyl)-2-pyridinamine](/img/structure/B5969053.png)

